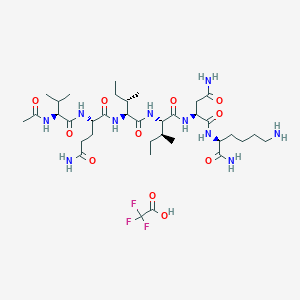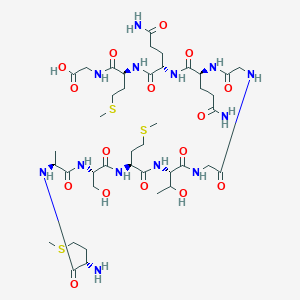
Dermorphin analog
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dermorphin Analog is an analog of Dermorphin. Dermorphin is a natural heptapeptide μ-opioid receptor agonist found in amphibian skin.
Aplicaciones Científicas De Investigación
1. Pharmacological Effects and Receptor Affinity
Dermorphin analogs demonstrate significant pharmacological effects and affinity for opiate receptors. Studies have shown that dermorphin and its analogs substituted at position 1 exhibit varying degrees of pharmacological effects, with some showing pronounced activity and moderate affinity for the opiate receptors (Darłak et al., 1983). Additionally, the N-terminal tetrapeptide of dermorphin analogs is essential for agonistic activity at μ-opioid receptors, with some analogs demonstrating distinct pharmacological profiles from traditional μ-opioid receptor agonists (Mizoguchi et al., 2011).
2. Analgesic Properties and Stability
Dermorphin analogs are potent opiate-like peptides with significant analgesic properties. The presence of a D-amino acid residue is crucial for bioactivity, and the synthesis of various analogs has helped in understanding structure-activity relationships. These analogs show potent analgesic activity, with some being more effective than morphine in in vitro assays (Castiglione et al., 1981). Furthermore, the resistance of dermorphin analogs to enzymatic degradation has been a key area of study, with findings indicating that additional D-amino acid substitutions do not always increase biostability (Darłak et al., 1988).
3. Detection and Quantification in Biological Samples
The detection and quantification of dermorphin and its analogs in biological samples, such as equine urine, have been crucial in controlling the abuse of these substances in equine sports. Methodologies developed include nano-UHPLC-MS/MS, offering sensitivity and specificity in detecting these peptides (Richards et al., 2013).
4. Neurophysiological Effects
Dermorphin analogs have been studied for their effects on neurophysiology, particularly in the hippocampal region. Studies indicate that specific dermorphin analogs can enhance population responses in rat hippocampal slices and influence the physiology of the brain (Jones et al., 1994).
5. Synthesis and Structural Studies
The synthesis and structural studies of dermorphin analogs have been essential in understanding their biological activity. Proton magnetic resonance studies have characterized dermorphin and its fragments, providing insights into their pharmacological activity and receptor interactions (Pastore et al., 1984).
Propiedades
Nombre del producto |
Dermorphin analog |
|---|---|
Fórmula molecular |
C₄₄H₅₉N₁₁O₁₀ |
Peso molecular |
901.43 |
Nombre IUPAC |
(2S)-N-[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]-1-[(2S)-2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]-methylamino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C44H59N11O10/c1-54(24-37(59)50-34(23-28-13-17-30(58)18-14-28)43(65)55-20-6-10-36(55)41(63)53-35(25-56)38(46)60)42(64)33(22-26-7-3-2-4-8-26)52-40(62)32(9-5-19-49-44(47)48)51-39(61)31(45)21-27-11-15-29(57)16-12-27/h2-4,7-8,11-18,31-36,56-58H,5-6,9-10,19-25,45H2,1H3,(H2,46,60)(H,50,59)(H,51,61)(H,52,62)(H,53,63)(H4,47,48,49)/t31-,32+,33-,34-,35-,36-/m0/s1 |
SMILES |
CN(CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CO)C(=O)N)C(=O)C(CC3=CC=CC=C3)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC4=CC=C(C=C4)O)N |
Secuencia |
One Letter Code: Y-d-Arg-F-SAR-YPS-NH2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





